![molecular formula C12H16ClNO2 B3117871 Cyclopentyl 2-aminobenzoate hydrochloride CAS No. 2279124-61-5](/img/structure/B3117871.png)
Cyclopentyl 2-aminobenzoate hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Cyclopentyl 2-aminobenzoate hydrochloride, also known as cyclopentyl 2-aminobenzoate;hydrochloride, is a chemical compound that has a similar structure to certain kinase inhibitors . The primary target of this compound is casein kinase 2 subunit α (CK2α) , which plays a crucial role in cellular growth, proliferation, and apoptosis .
Mode of Action
Compounds with similar structures have been shown toblock the kinase activity of their targets . This inhibition could potentially disrupt the normal functioning of the target protein, leading to changes in cellular processes .
Biochemical Pathways
Given its potential target, it may influence pathways related tocell growth and apoptosis . By inhibiting CK2α, the compound could disrupt these pathways, leading to downstream effects such as altered cell proliferation or programmed cell death .
Result of Action
Given its potential inhibition of ck2α, it could lead tochanges in cell growth and apoptosis . These changes could potentially have therapeutic implications in diseases where CK2α is implicated, such as cancer .
properties
IUPAC Name |
cyclopentyl 2-aminobenzoate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c13-11-8-4-3-7-10(11)12(14)15-9-5-1-2-6-9;/h3-4,7-9H,1-2,5-6,13H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIGRSLZRBASAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)C2=CC=CC=C2N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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